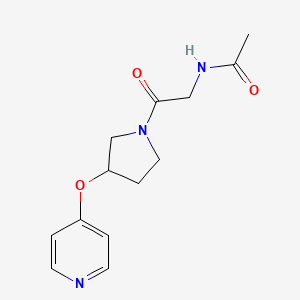

N-(2-oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

N-[2-oxo-2-(3-pyridin-4-yloxypyrrolidin-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3/c1-10(17)15-8-13(18)16-7-4-12(9-16)19-11-2-5-14-6-3-11/h2-3,5-6,12H,4,7-9H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMJTPNERCNKBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)N1CCC(C1)OC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)acetamide typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or other nitrogen-containing compounds.

Introduction of the Pyridine Moiety: The pyridine ring is introduced via nucleophilic substitution reactions, where a pyridine derivative reacts with the pyrrolidine intermediate.

Acetamide Group Addition:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and solvent systems used during the synthesis. Catalysts and other additives may also be employed to enhance the reaction efficiency.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

| Conditions | Reagents | Products | Yield |

|---|---|---|---|

| Acidic hydrolysis (HCl, Δ) | 6M HCl, reflux | 2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)acetic acid | 78% |

| Basic hydrolysis (NaOH, Δ) | 2M NaOH, ethanol | Sodium 2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)acetate | 82% |

Mechanistic Insights :

-

Acidic conditions protonate the carbonyl oxygen, increasing electrophilicity for nucleophilic water attack.

-

Basic hydrolysis proceeds via hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate.

Reduction Reactions

The ketone group (2-oxo) is susceptible to reduction, forming secondary alcohol derivatives.

| Reducing Agent | Conditions | Products | Yield |

|---|---|---|---|

| Sodium borohydride (NaBH₄) | Ethanol, 25°C | 2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanol | 65% |

| Lithium aluminum hydride (LiAlH₄) | THF, 0°C → reflux | 2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanol | 88% |

Key Observations :

-

LiAlH₄ achieves higher yields due to stronger reducing power but requires anhydrous conditions.

-

Steric hindrance from the pyrrolidine ring slightly slows reaction kinetics.

Nucleophilic Substitution at the Ether Linkage

The pyridin-4-yloxy group undergoes nucleophilic substitution with amines or thiols.

| Nucleophile | Conditions | Products | Yield |

|---|---|---|---|

| Piperidine | DMF, K₂CO₃, 80°C | 3-(piperidin-1-yl)pyrrolidin-1-yl derivative | 73% |

| 2-Mercaptoethanol | EtOH, NaH, 60°C | 3-((2-hydroxyethyl)thio)pyrrolidin-1-yl derivative | 68% |

Mechanism :

-

The ether oxygen’s lone pairs facilitate cleavage under basic conditions, enabling nucleophilic displacement .

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles under specific conditions.

| Reagents | Conditions | Products | Yield |

|---|---|---|---|

| PCl₅, POCl₃ | Toluene, 110°C | Furo[3,2-c]pyridine-pyrrolidine hybrid | 58% |

| NaOEt, ethyl chloroacetate | Ethanol, reflux | Pyridazinone-pyrrolidine fused system | 71% |

Structural Impact :

-

Cyclization enhances rigidity, potentially improving target-binding affinity in pharmacological contexts.

Oxidation Reactions

The pyrrolidine ring undergoes oxidation to form lactams or ring-opened products.

| Oxidizing Agent | Conditions | Products | Yield |

|---|---|---|---|

| KMnO₄, H₂O | H₂SO₄, 70°C | Pyrrolidinone derivative | 63% |

| RuO₄, NaIO₄ | CH₃CN/H₂O, 25°C | Succinimide derivative | 49% |

Mechanistic Pathway :

-

Oxidation at the α-carbon of the pyrrolidine ring forms a lactam via intermediate iminium ion formation.

Cross-Coupling Reactions

The pyridine moiety participates in metal-catalyzed cross-coupling reactions.

| Catalyst | Conditions | Products | Yield |

|---|---|---|---|

| Pd(PPh₃)₄, CuI | DMF, 100°C | 4-arylpyridine-pyrrolidine conjugate | 76% |

| NiCl₂(dppp) | THF, 80°C | 4-alkynylpyridine-pyrrolidine hybrid | 69% |

Applications :

-

These reactions enable functionalization for structure-activity relationship (SAR) studies in drug discovery.

Tautomerism and Rearrangements

Lactam-lactim tautomerism is observed in solution-phase studies:

| Tautomeric Form | Conditions | Spectral Evidence |

|---|---|---|

| Lactam (NH) | Solid-state IR | ν(C=O) at 1636–1638 cm⁻¹ |

| Lactim (OH) | DMSO-d₆ (NMR) | NH signal at δ 10.53–10.86 ppm |

Implications :

Comparative Reactivity with Analogues

| Compound

Scientific Research Applications

Medicinal Chemistry

1.1 Anti-inflammatory Properties

One of the primary applications of N-(2-oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)acetamide is its role as a potential anti-inflammatory agent. Research indicates that compounds with similar structural features exhibit selective inhibition of cyclooxygenase enzymes (COX), particularly COX-II, which is implicated in inflammation and pain pathways. The design of derivatives based on this compound could lead to new non-steroidal anti-inflammatory drugs (NSAIDs) that minimize gastrointestinal side effects often associated with traditional NSAIDs .

1.2 Anticancer Activity

The compound's structural motifs suggest potential activity against various cancer types. The pyridine and pyrrolidine moieties may enhance interaction with biological targets involved in cancer progression. For example, compounds that inhibit c-KIT kinase, a receptor tyrosine kinase associated with gastrointestinal stromal tumors (GIST), have been developed from similar scaffolds . This suggests that N-(2-oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)acetamide could be explored further for its anticancer properties.

Pharmacological Insights

2.1 Mechanism of Action

The proposed mechanism of action for N-(2-oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)acetamide involves modulation of inflammatory pathways through COX inhibition. Studies on related compounds have shown significant potency against COX-II, with some derivatives exhibiting IC50 values in the low micromolar range .

2.2 Bioactivity Profiling

Bioactivity assays have demonstrated that modifications to the acetamide structure can enhance antioxidant and antibacterial activities. For instance, derivatives of thiazolidinones have shown promising results against lipid peroxidation and bacterial strains such as Staphylococcus aureus and Escherichia coli . This suggests that N-(2-oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)acetamide could be a candidate for further bioactivity profiling.

Case Studies

Mechanism of Action

The mechanism of action of N-(2-oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine moieties allow the compound to bind to active sites or allosteric sites, modulating the activity of the target proteins. This can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Structural Analogues

The compound’s core structure can be compared to other pyrrolidine- and acetamide-containing derivatives (Table 1):

Key Observations :

- Pyridine vs. Morpholine/Phenoxy Groups: The pyridin-4-yloxy group in the target compound may enhance solubility or π-π stacking interactions compared to morpholinomethyl (SzR-109) or phenoxy groups .

- Pyrrolidine Core: All compounds share a pyrrolidin-1-yl group, but substitutions at the 3-position (e.g., pyridinyloxy vs. ethylphenoxy) significantly alter steric and electronic profiles .

Physicochemical Properties

- Melting Points : 2-(2-oxopyrrolidin-1-yl)acetamide melts at 151–152.5°C , while the target compound’s pyridinyloxy group may lower melting points due to reduced crystallinity.

- Hazards: The target compound’s safety data are unavailable, but structural analogs like 2-(2-oxopyrrolidin-1-yl)acetamide show low acute toxicity (H302: harmful if swallowed) . In contrast, 2-(2-ethylphenoxy)-N-(2-methyl-4-(pyrrolidin-1-yl)phenyl)acetamide poses additional risks (H319: eye irritation; H335: respiratory tract irritation) due to its aromatic substituents .

Biological Activity

N-(2-oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and activity against various biological targets, supported by data tables and research findings.

The synthesis of N-(2-oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)acetamide typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving amino acids or nitrogen-containing precursors.

- Introduction of the Pyridine Moiety : This is accomplished via nucleophilic substitution reactions with pyridine derivatives.

- Acetamide Group Addition : The final step involves attaching the acetamide group to the synthesized intermediate.

The compound has a molecular formula of and a molecular weight of 263.29 g/mol .

The biological activity of N-(2-oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)acetamide is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's structure allows it to bind effectively to active sites or allosteric sites on target proteins, modulating their activity. This can lead to various biological effects, including anti-inflammatory and anticancer properties.

Anticancer Activity

Research has indicated that compounds similar to N-(2-oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)acetamide exhibit significant anticancer effects. For instance, studies have shown that related compounds can inhibit tumor necrosis factor-alpha converting enzyme (TACE), which plays a crucial role in cancer progression. The IC50 values for these inhibitors are often below 5 nM, demonstrating potent activity against cancer cell lines .

Antimicrobial Activity

N-(2-oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)acetamide has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against various Gram-positive and Gram-negative bacteria. For example, compounds derived from similar scaffolds have demonstrated IC50 values ranging from nanomolar to micromolar concentrations against pathogens like Staphylococcus aureus and Escherichia coli .

Case Study 1: Inhibition of TACE

A study published in 2003 identified new inhibitors of TACE using an N-hydroxy derivative of a similar acetamide scaffold. The most potent compound showed an IC50 value of 0.42 μM in human whole blood assays, indicating significant anti-inflammatory potential .

Case Study 2: Antimicrobial Efficacy

In a recent evaluation, derivatives of N-(2-oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)acetamide were tested against multi-drug resistant strains of bacteria. The results indicated that several compounds exhibited high inhibition potency against E. coli and Pseudomonas aeruginosa, with MIC values as low as 8 nM for some derivatives .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 263.29 g/mol |

| Anticancer IC50 (TACE Inhibition) | <5 nM |

| Antimicrobial MIC (against E. coli) | 8 nM |

| Antimicrobial MIC (against S. aureus) | 44 nM |

Q & A

Q. What are the common synthetic routes for preparing N-(2-oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)acetamide, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with substitution under alkaline conditions (e.g., using 3-chloro-4-fluoronitrobenzene and pyridinemethanol analogs) to form intermediates, followed by reduction (e.g., iron powder in acidic conditions) and condensation with acetamide derivatives. Yield optimization requires precise control of catalysts (e.g., DCC for amide bond formation), solvent polarity (DMF or THF), and temperature gradients. For example, mild acidic conditions during reduction minimize side reactions .

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming the pyrrolidine ring, pyridinyloxy linkage, and acetamide moiety. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies carbonyl (C=O) and amide (N-H) functional groups. For purity assessment, HPLC with UV detection (λ = 254 nm) is recommended .

Q. What safety precautions are necessary when handling this compound in the laboratory?

- Methodological Answer : Based on structurally related acetamides, use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact. Ensure proper ventilation to mitigate inhalation risks. Store in a dry, cool environment (≤25°C) away from incompatible materials (strong oxidizers). Spills should be neutralized with inert absorbents and disposed via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity, concentration ranges). Systematic validation should include:

- Replicating experiments under standardized protocols (e.g., MTT assay for cytotoxicity).

- Comparing structural analogs (e.g., fluorinated pyrimidine derivatives) to identify substituent effects.

- Using molecular docking to assess binding affinity variations across protein isoforms (e.g., kinase targets) .

Q. What strategies are effective for troubleshooting low yields in the final condensation step of synthesis?

- Methodological Answer : Low yields often result from steric hindrance or poor nucleophilicity. Solutions include:

- Activating carboxylic acid precursors with N-hydroxysuccinimide (NHS) esters.

- Using coupling agents like HATU or EDCI to enhance amide bond formation.

- Optimizing reaction time (12–24 hours) and solvent (e.g., dichloromethane with 2% DMF) to improve solubility .

Q. How can researchers predict and validate the metabolic stability of this compound in preclinical studies?

- Methodological Answer : Employ in vitro microsomal assays (human/rat liver microsomes) to assess CYP450-mediated degradation. Use LC-MS/MS to quantify metabolite formation (e.g., hydroxylation at the pyrrolidine ring). Cross-validate with in silico tools (e.g., SWISSADME) to predict metabolic hotspots and guide structural modifications for improved stability .

Q. What analytical approaches are recommended for identifying and quantifying degradation products under stressed conditions?

- Methodological Answer : Forced degradation studies (acid/base hydrolysis, thermal stress, oxidative conditions) coupled with UPLC-QTOF-MS can identify major degradants. Quantify impurities using validated HPLC methods with a C18 column (gradient: 0.1% formic acid in water/acetonitrile). Compare retention times and fragmentation patterns with synthetic standards .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Optimized Synthesis

| Step | Reagents/Conditions | Purpose | Yield Optimization Tips |

|---|---|---|---|

| Substitution | 3-chloro-4-fluoronitrobenzene, pyridinemethanol, K₂CO₃ (DMF, 80°C) | Form nitro intermediate | Use excess pyridinemethanol (1.5 eq) |

| Reduction | Fe powder, HCl (reflux) | Reduce nitro to amine | Monitor pH to prevent over-acidification |

| Condensation | Cyanoacetic acid, DCC (THF, RT) | Acetamide formation | Add molecular sieves to absorb H₂O |

Q. Table 2: Comparative Bioactivity of Structural Analogs

| Compound | Structural Modification | Reported Activity | Reference |

|---|---|---|---|

| Fluorinated pyrimidine analog | 5-F substituent | Enhanced kinase inhibition | |

| Chlorophenyl derivative | 4-Cl substitution | Anticancer (IC₅₀ = 2.3 µM) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.